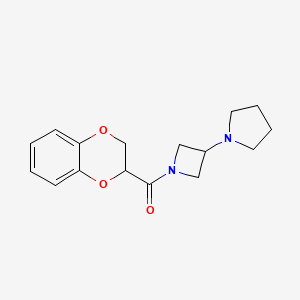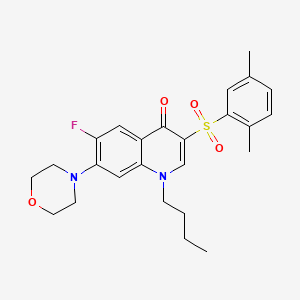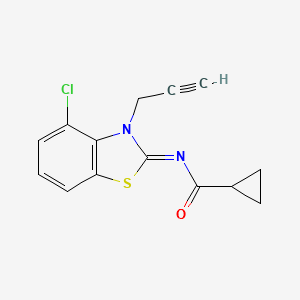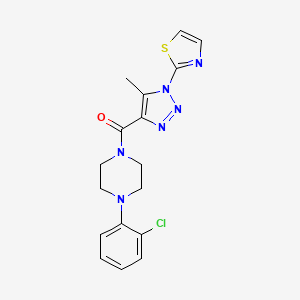
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug, but its use was discontinued due to its undesirable side effects. However, it has found potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry.
作用机制
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting CB1 receptor activation, 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone reduces the activity of the endocannabinoid system, leading to a decrease in appetite, food intake, and body weight.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of lipogenesis, the reduction of insulin resistance, and the modulation of neuroinflammation. It has also been implicated in the regulation of mood and anxiety, as well as the modulation of pain perception.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its specificity and selectivity towards the CB1 receptor, allowing for the precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological assays.
However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is its potential off-target effects, as it may interact with other receptors or enzymes in the body. It also has a relatively short half-life and may require frequent dosing to maintain its effects.
未来方向
There are several potential future directions for the use of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in scientific research. One area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone may also have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
Another area of interest is the development of novel CB1 receptor antagonists with improved pharmacological properties and fewer side effects. This may involve the modification of the chemical structure of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone or the identification of new compounds with similar activity.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a synthetic cannabinoid receptor antagonist with potential applications in various scientific research fields. Its specificity and selectivity towards the CB1 receptor make it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, its potential off-target effects and short half-life should be taken into consideration when designing experiments. Future research may focus on the development of novel CB1 receptor antagonists with improved pharmacological properties and the investigation of the role of the endocannabinoid system in neurodegenerative diseases and psychiatric disorders.
合成方法
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction between 1,4-benzodioxane and 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a base catalyst, such as potassium carbonate. The reaction yields 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone as a white crystalline solid with a purity of over 99%.
科学研究应用
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to modulate the activity of the cannabinoid receptors CB1 and CB2, which are implicated in the regulation of appetite, pain, mood, and memory.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(18-9-12(10-18)17-7-3-4-8-17)15-11-20-13-5-1-2-6-14(13)21-15/h1-2,5-6,12,15H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYBRNEXNQXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)






![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)
![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)